

Enantioselective Total Synthesis of (+)-7-Oxohinokinin: Application Notes and Protocols

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Compound of Interest

Compound Name: 7-Oxohinokinin

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This document provides detailed application notes and protocols for the enantioselective total synthesis of the lignan (+)-**7-Oxohinokinin**. The methodology is based on the first enantioselective total synthesis reported by Barker et al.[1]. The synthetic strategy hinges on the creation of an enantioenriched β -substituted butyrolactone, which then undergoes a diastereoselective aldol addition, followed by oxidation to yield the target molecule. This approach offers a flexible pathway to C7 keto dibenzyl butyrolactone lignans, a class of natural products with potential biological activities.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for each step in the enantioselective total synthesis of (+)-**7-Oxohinokinin**.

Table 1: Reaction Yields and Enantiomeric Excess

Step	Intermediate/Product	Starting Material	Reagents and Conditions	Yield (%)	Enantiomeric Excess (ee %)
1	(R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one	3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol	1. CuCl, (R)-tol-BINAP, PMHS, t-BuOH/toluen e2. Acrylonitrile, AIBN	85	95
2	(3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one	(R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one	1. LDA, THF, -78 °C 2. 3,4-dimethoxybenzaldehyde	75	>98 (d.r.)
3	(+)-7-Oxohinokinin	(3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one	DMP, CH ₂ Cl ₂	92	>98 (d.r.)

d.r. = diastereomeric ratio

Table 2: Physicochemical and Spectroscopic Data

Compound	Molecular Formula	Optical Rotation [α] _D	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Mass Spectrometry (HRMS)
(R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one	C ₁₂ H ₁₂ O ₄	+5.2 (c 1.0, CHCl ₃)	6.73-6.60 (m, 3H), 5.93 (s, 2H), 4.35 (dd, J=9.2, 7.2 Hz, 1H), 4.08 (dd, J=9.2, 6.0 Hz, 1H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 2H), 2.35 (dd, J=17.2, 8.0 Hz, 1H)	176.8, 147.8, 146.3, 133.2, 122.0, 109.3, 108.4, 101.0, 71.5, 38.2, 36.5, 34.9	m/z [M+H] ⁺ calcd for C ₁₂ H ₁₃ O ₄ : 221.0814; found: 221.0812
(3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one	C ₂₁ H ₂₂ O ₇	+25.6 (c 1.0, CHCl ₃)	6.90-6.70 (m, 6H), 5.94 (s, 2H), 5.01 (d, J=8.0 Hz, 1H), 4.15-4.05 (m, 2H), 3.89 (s, 3H), 3.87 (s, 3H), 2.90-2.70 (m, 3H)	179.5, 149.2, 148.0, 147.9, 146.4, 133.8, 132.9, 122.1, 119.5, 111.1, 110.0, 109.4, 108.5, 101.1, 73.2, 71.8, 56.0, 55.9, 46.5, 40.1, 35.2	m/z [M+Na] ⁺ calcd for C ₂₁ H ₂₂ O ₇ N a: 409.1263; found: 409.1260
(+)-7-Oxohinokinin	C ₂₁ H ₂₀ O ₇	+38.1 (c 1.0, CHCl ₃)	7.60 (dd, J=8.4, 2.0 Hz, 1H), 7.55 (d, J=2.0 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 6.75-6.60 (m, 3H), 5.95 (s, 2H), 4.30-4.20 (m,	197.2, 175.1, 153.8, 149.2, 148.0, 146.6, 133.0, 129.4, 124.8, 122.2, 110.9, 110.2, 109.5, 108.6, 101.2, 71.0, 56.2, 56.1,	m/z [M+H] ⁺ calcd for C ₂₁ H ₂₁ O ₇ : 385.1287; found: 385.1285

2H), 3.95 (s, 48.9, 38.7,
3H), 3.93 (s, 35.0
3H), 3.80-
3.70 (m, 1H),
3.10-2.90 (m,
2H)

II. Experimental Protocols

The following protocols are adapted from the supplementary information of Barker et al.[1].

Protocol 1: Synthesis of (R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one

- **Preparation of the Catalyst:** To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (5 mol%) and (R)-tol-BINAP (5.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
- **Reaction Setup:** In a separate flame-dried flask, dissolve 3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol (1.0 equiv) in a mixture of t-BuOH and toluene (1:1).
- **Hydrosilylation:** Add polymethylhydrosiloxane (PMHS, 2.0 equiv) to the solution of the alcohol. Then, add the pre-formed catalyst solution via cannula. Stir the reaction mixture at room temperature for 12 hours.
- **Radical Cyclization:** To the reaction mixture, add acrylonitrile (1.5 equiv) and AIBN (10 mol%). Heat the mixture to 80 °C and stir for 24 hours.
- **Work-up and Purification:** Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the title compound as a colorless oil.

Protocol 2: Synthesis of (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one

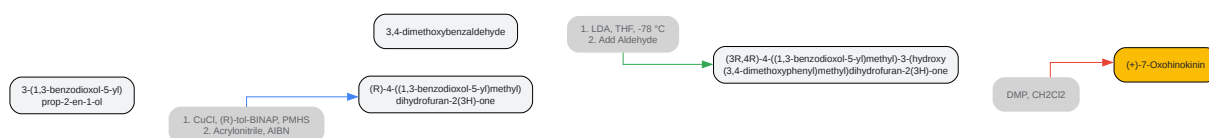
- **Enolate Formation:** To a flame-dried flask under argon, add a solution of (R)-4-((1,3-benzodioxol-5-yl)methyl)dihydrofuran-2(3H)-one (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Add freshly prepared lithium diisopropylamide (LDA, 1.1 equiv) dropwise and stir the mixture for 1 hour at -78 °C.
- **Aldol Addition:** In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (1.2 equiv) in anhydrous THF and cool to -78 °C. Transfer the aldehyde solution to the enolate solution via cannula. Stir the reaction at -78 °C for 4 hours.
- **Work-up and Purification:** Quench the reaction with saturated aqueous NH₄Cl at -78 °C and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the product as a white solid.

Protocol 3: Synthesis of (+)-7-Oxohinokinin

- **Oxidation:** To a solution of (3R,4R)-4-((1,3-benzodioxol-5-yl)methyl)-3-(hydroxy(3,4-dimethoxyphenyl)methyl)dihydrofuran-2(3H)-one (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C, add Dess-Martin periodinane (DMP, 1.5 equiv).
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
- **Work-up and Purification:** Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until both layers are clear. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (+)-7-Oxohinokinin as a white solid.

III. Visualizations

Enantioselective Total Synthesis of (+)-7-Oxohinokinin Workflow



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Caption: Synthetic pathway for (+)-7-Oxohinokinin.

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References

- 1. The enantioselective total syntheses of (+)-7-oxohinokinin, (+)-7-oxoarcitin, (+)-conicaol B and (–)-isopolygamain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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